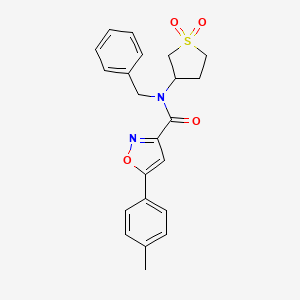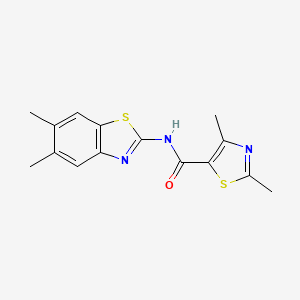
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a thiolane ring, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Introduction of the Thiolane Ring: This step might involve the reaction of a dithiolane precursor with an oxidizing agent to form the thiolane ring.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
“N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazoles.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring might yield sulfoxides, while reduction of the oxazole ring could produce dihydro-oxazoles.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound might be investigated for its potential as a drug candidate. Its various functional groups could interact with biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases or conditions, although specific studies would be needed to confirm this.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in organic reactions. Its unique combination of functional groups might impart desirable properties to materials or facilitate specific chemical transformations.
作用機序
The mechanism of action of “N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
N-Benzyl-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-(4-methylphenyl)-12-oxazole-3-carboxamide: Similar in structure but with different substituents.
N-Benzyl-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-(4-methylphenyl)-12-oxazole-3-carboxamide: Another similar compound with variations in the functional groups.
Uniqueness
The uniqueness of “N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” lies in its specific combination of functional groups, which might impart unique chemical and biological properties
特性
分子式 |
C22H22N2O4S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H22N2O4S/c1-16-7-9-18(10-8-16)21-13-20(23-28-21)22(25)24(14-17-5-3-2-4-6-17)19-11-12-29(26,27)15-19/h2-10,13,19H,11-12,14-15H2,1H3 |
InChIキー |
JWUJGQFTHIFSSV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14987434.png)
![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B14987446.png)
![2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B14987457.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B14987464.png)
![5-[bis(furan-2-ylmethyl)amino]-N-(3-chloro-4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14987469.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14987476.png)
![N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B14987479.png)
![N-(3-chloro-4-fluorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B14987492.png)
![5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14987497.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B14987502.png)
![4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B14987505.png)

![2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14987508.png)
![3-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B14987518.png)
